N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Description
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a benzothiazole derivative featuring a fluorine substituent at the 4-position of the benzothiazole ring and a propane-1,3-diamine chain with dimethylamino termini. The fluorine atom enhances electronic properties and metabolic stability, while the propane-1,3-diamine chain may influence solubility and molecular interactions .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-16(2)8-4-7-14-12-15-11-9(13)5-3-6-10(11)17-12/h3,5-6H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBWXEVZZIVBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC=C2S1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known by its PubChem CID 33680015, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzothiazole moiety is significant as it has been associated with diverse pharmacological activities including:
- Antimicrobial Activity : Benzothiazole derivatives have shown promising results against various bacterial and fungal strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens by disrupting cellular processes.
- Anticancer Properties : Research has suggested that benzothiazole derivatives may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications in the benzothiazole ring could enhance efficacy. -
Anticancer Activity :
Research published in Journal of Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives. The study found that specific substitutions on the benzothiazole ring could increase cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to activate apoptotic pathways through mitochondrial dysfunction.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of compound 1 is in the field of medicinal chemistry, particularly in the development of new anti-tubercular agents. Recent studies have shown that derivatives of benzothiazole exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB).
Case Study: Anti-Tubercular Activity
A study published in RSC Advances highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including compounds similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. The results indicated that these compounds demonstrated moderate to good anti-tubercular activity against M. tuberculosis strains. Specifically, compounds were tested for their minimum inhibitory concentration (MIC) values, demonstrating effectiveness at low concentrations .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| Compound 1 | 9.2 ± 1.5 | 0.09 |
| Other Derivatives | Varies | Varies |
Fluorescent Probes
The unique structural characteristics of compound 1 make it suitable for development as a fluorescent probe in biological imaging. The incorporation of fluorine and the benzothiazole moiety can enhance fluorescence properties, allowing for better visualization of biological processes in live cells.
Antimicrobial Agents
Beyond its application against tuberculosis, compound 1 has potential as a broader-spectrum antimicrobial agent. The benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Key analogs differ in substituents at the 4-position of the benzothiazole ring, altering electronic and steric properties:
Diamine Chain Modifications
The propane-1,3-diamine chain can be replaced with shorter or alternative diamine backbones:
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
